2-Hydroxyiminostilbene

Beschreibung

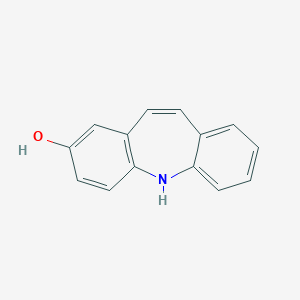

Structure

2D Structure

Eigenschaften

IUPAC Name |

11H-benzo[b][1]benzazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCUOSGTQJAUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344814 | |

| Record name | 2-Hydroxyiminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81861-18-9 | |

| Record name | 2-Hydroxyiminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081861189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyiminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYIMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78KH13GVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 2 Hydroxyiminostilbene and Analogues

Historical Approaches to 2-Hydroxyiminostilbene Synthesis

Detailed historical accounts of the initial de novo chemical synthesis of this compound are not extensively documented in publicly available scientific literature. Early reports, dating back to the late 1990s, primarily identify this compound as a urinary metabolite in patients being treated with carbamazepine (B1668303). ckisotopes.com These initial studies focused on the detection and isolation of the compound from biological matrices rather than its chemical synthesis.

The implicit historical approach to obtaining this compound for analytical and characterization purposes has been through the chemical or metabolic oxidation of its direct precursor, 2-hydroxycarbamazepine (B22019). ckisotopes.comjst.go.jp The synthesis of 2-hydroxycarbamazepine itself has been described in the literature, serving as the critical first step in generating this compound. researchgate.netnih.gov The subsequent conversion to this compound was shown to occur readily upon exposure to mild oxidizing conditions. ckisotopes.com

Development of Improved Synthetic Routes for Research Applications

While specific literature detailing the optimization and improvement of chemical synthetic routes for this compound is scarce, the general strategy remains centered on the oxidation of 2-hydroxycarbamazepine. For research applications requiring pure standards of this compound, its generation is typically achieved through controlled in vitro methods.

The precursor, 2-hydroxycarbamazepine, is available commercially through custom synthesis. pharmaffiliates.comsimsonpharma.com The conversion to this compound can be achieved using various oxidizing agents. It has been demonstrated that this compound can be formed from its precursor by exposure to air, hydrogen peroxide (H₂O₂), or hypochlorous acid (HOCl). ckisotopes.com This reactivity underscores the compound's instability and the need for carefully controlled conditions for its synthesis and isolation for research use. The process essentially involves the oxidative removal of the carbamoyl (B1232498) group from the nitrogen atom of the dibenzazepine (B1670418) ring system, leading to the imine functionality.

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis has emerged as a primary method for producing this compound, leveraging the specificity of biological catalysts. This approach typically involves the enzymatic conversion of a chemically synthesized substrate. In vitro studies have conclusively identified that 2-hydroxycarbamazepine is metabolized into this compound. jst.go.jp

The key enzymes responsible for this biotransformation are members of the cytochrome P450 (CYP) superfamily. nih.gov Specifically, CYP3A4 has been identified as the principal enzyme catalyzing the formation of this compound from 2-hydroxycarbamazepine. This enzymatic reaction represents a secondary oxidation step in the metabolic pathway of carbamazepine.

The process is typically conducted using human liver microsomes (HLMs) or recombinant CYP enzymes expressed in systems like baculovirus-infected insect cells. nih.gov The chemically synthesized precursor, 2-hydroxycarbamazepine, is incubated with the enzyme source in the presence of necessary cofactors like NADPH. This biocatalytic method provides a reliable route to generate the metabolite for analytical and toxicological investigations.

Table 1: Key Enzymes in the Biocatalytic Formation of this compound

| Precursor | Enzyme Family | Primary Isoform | Biological System |

| 2-Hydroxycarbamazepine | Cytochrome P450 | CYP3A4 | Human Liver Microsomes (HLMs) |

Synthesis of Stable-Isotope Labelled this compound for Mechanistic Studies

The synthesis of stable-isotope labelled compounds is critical for mechanistic studies in drug metabolism, allowing for precise tracking and quantification. However, based on available literature, specific methods for the synthesis of stable-isotope labelled this compound have not been described.

Research in the field has utilized labelled precursors to study metabolic pathways. For instance, studies have employed tritium-labelled carbamazepine ([³H]CBZ) and carbon-14 (B1195169) labelled 3-hydroxycarbamazepine (B22271) ([¹⁴C]3-OHCBZ) to investigate metabolism and covalent binding. nih.gov While these studies highlight the importance of isotopic labelling, the synthesis of a labelled version of this compound itself is not detailed. The development of such a synthesis would likely involve starting from a labelled version of a precursor like 2-hydroxycarbamazepine and following it with a controlled oxidation step.

Metabolic Pathways and Biotransformation of 2 Hydroxyiminostilbene

Enzymatic Formation of 2-Hydroxyiminostilbene

The generation of this compound in biological systems is principally a result of the metabolic conversion of its precursor, 2-hydroxycarbamazepine (B22019). This process is heavily reliant on the activity of specific enzyme families, most notably the Cytochrome P450 system.

Role of Cytochrome P450 Enzymes in 2-Hydroxycarbamazepine Conversion to this compound

The conversion of 2-hydroxycarbamazepine to this compound is a secondary oxidation step primarily catalyzed by Cytochrome P450 (CYP) enzymes. nih.govnih.gov These enzymes, predominantly located in the liver, are central to the metabolism of a vast number of xenobiotics. nih.gov The formation of this compound is a key step in a bioactivation pathway that can lead to the generation of reactive metabolites. nih.govresearchgate.net

Research has unequivocally identified CYP3A4 as the principal enzyme responsible for the formation of this compound from 2-hydroxycarbamazepine. nih.govnih.gov Studies using human liver microsomes (HLMs) and cDNA-expressed enzymes have demonstrated that CYP3A4 catalyzes this reaction with high preference. nih.govnih.gov The rate of this compound formation by CYP3A4 is more than tenfold higher than that of other capable CYP isoforms. nih.govnih.gov

The kinetics of this formation in HLMs are consistent with monophasic, Michaelis-Menten kinetics. nih.govnih.gov Furthermore, the rate of this compound formation shows a significant correlation with CYP3A4/5 activities across different HLM samples. nih.govnih.gov The critical role of CYP3A4 is underscored by inhibition studies, where inhibitors of CYP3A enzymes markedly reduce the formation of this compound. nih.govnih.gov

While CYP3A4 is the primary catalyst, other CYP isoforms also contribute to the biogenesis of this compound, albeit to a lesser extent. nih.govnih.gov Studies with a panel of cDNA-expressed enzymes have identified CYP1A1, CYP2C19, and CYP3A7 as capable of forming this compound. nih.govnih.gov Additionally, a significant correlation has been observed between the rate of this compound formation and the activities of CYP3A5 and CYP2B6 in human liver microsomes. nih.govnih.gov However, the contribution of these other isoforms is minor, as demonstrated by experiments where their selective inhibitors resulted in minimal (≤20%) inhibition of this compound formation. nih.govnih.gov

CYP450 Isoform Contribution to this compound Formation

| CYP Isoform | Role in this compound Formation | Supporting Evidence |

|---|---|---|

| CYP3A4 | Primary catalyst, preferential formation. nih.govnih.gov | High catalytic rate (>10x other isoforms); significant correlation with formation rate; marked inhibition by specific inhibitors. nih.govnih.gov |

| CYP3A5 | Contributory role. nih.govnih.gov | Formation rate correlates with CYP3A4/5 activity. nih.govnih.gov |

| CYP2B6 | Contributory role. nih.govnih.gov | Formation rate correlates with CYP2B6 activity. nih.govnih.gov |

| CYP1A1 | Minor role. nih.govnih.gov | Capable of formation, but at a much lower rate than CYP3A4. nih.govnih.gov |

| CYP2C19 | Minor role. nih.govnih.gov | Capable of formation, but at a much lower rate than CYP3A4. nih.govnih.gov |

| CYP3A7 | Minor role. nih.govnih.govresearchgate.net | Capable of formation, but at a much lower rate than CYP3A4. nih.govnih.govresearchgate.net |

Non-P450 Enzyme Systems in this compound Biotransformation

Beyond the Cytochrome P450 system, other enzymatic and non-enzymatic processes are involved in the broader biotransformation pathway of this compound. The subsequent oxidation of this compound to a reactive iminoquinone species is a critical step. This oxidation can occur non-enzymatically upon exposure to air, or be facilitated by substances like hypochlorous acid (HOCl) and hydrogen peroxide (H2O2). nih.gov Peroxidases, such as myeloperoxidase found in activated neutrophils, can also catalyze the oxidation of carbamazepine (B1668303) metabolites to reactive intermediates. scholaris.casmpdb.ca

Furthermore, once the reactive carbamazepine iminoquinone is formed, it can be reduced by NAD(P)H:quinone oxidoreductases (NQO1 and NQO2), which represent a detoxification pathway. acs.org

In Vitro Metabolic Profiling and Identification of this compound as a Metabolite

The identification of this compound as a metabolite has been established through in vitro metabolic studies. nih.govnih.govjst.go.jp Incubations of carbamazepine and its primary metabolites with human liver microsomes have been instrumental in characterizing the metabolic pathways. nih.govnih.gov These experimental systems have confirmed the conversion of 2-hydroxycarbamazepine to this compound. nih.govnih.gov The compound has also been detected in the urine of patients undergoing carbamazepine therapy, often in its glucuronidated form, confirming its formation in vivo. nih.gov

In Vitro Studies on this compound

| Study Type | Key Findings | Reference |

|---|---|---|

| Human Liver Microsome (HLM) Incubations | Demonstrated the formation of this compound from 2-hydroxycarbamazepine, following Michaelis-Menten kinetics. Identified CYP3A4 as the primary enzyme. | nih.govnih.gov |

| cDNA-Expressed CYP Enzymes | Confirmed the preferential catalysis by CYP3A4 and identified minor contributions from CYP1A1, CYP2C19, and CYP3A7. | nih.govnih.gov |

| Patient Urine Analysis | Detected this compound (as a glucuronide conjugate), confirming its in vivo formation. | nih.gov |

Further Metabolism of this compound

Following its formation, this compound is not metabolically inert. It serves as an intermediate that undergoes further biotransformation, leading to the generation of a potentially reactive species. nih.govjst.go.jp It can be readily oxidized to a carbamazepine iminoquinone. nih.govjst.go.jp This iminoquinone is an electrophilic species capable of reacting with nucleophiles. nih.gov

A significant pathway for the detoxification of this reactive iminoquinone is conjugation with endogenous sulfhydryl-containing molecules. nih.govnih.gov Studies have demonstrated that the iminoquinone readily forms stable conjugates with glutathione (B108866) (GSH) and N-acetylcysteine (NAC). nih.govnih.govjst.go.jp The formation of these thiol adducts represents a crucial detoxification step, preventing the reactive intermediate from binding to cellular macromolecules. nih.govresearchgate.net

Glucuronidation and Other Phase II Conjugation Pathways of this compound

Phase II metabolism represents a crucial detoxification pathway for many xenobiotics and their metabolites. In the case of this compound, a major route of elimination is through glucuronidation. This process involves the enzymatic addition of a glucuronic acid moiety to the hydroxyl group of this compound, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body, primarily in the urine. nih.govcanada.ca

Beyond glucuronidation, this compound can also undergo other Phase II conjugation reactions. It has been shown to react with sulfhydryl-containing nucleophiles like glutathione (GSH) and N-acetylcysteine (NAC). nih.govnih.govresearchgate.net This conjugation is particularly relevant in the context of the reactive iminoquinone metabolite, as these sulfhydryl compounds can effectively trap the electrophilic species, leading to the formation of stable thiol-adducts. nih.govjst.go.jp The detection of a metabolite with a molecular weight corresponding to 4-methylthio-2-hydroxyiminostilbene in patient urine provides evidence for the in vivo formation of a glutathione conjugate of the reactive iminoquinone derived from this compound. nih.gov

Oxidation of this compound to Reactive Iminoquinone Species

A critical and extensively studied aspect of this compound metabolism is its oxidation to a highly reactive iminoquinone species. nih.govjst.go.jpacs.orgresearchgate.net This bioactivation step is considered a key event that can lead to the formation of electrophilic intermediates capable of covalently binding to cellular macromolecules, a process implicated in certain adverse drug reactions. nih.govnih.gov The formation of this iminoquinone can occur through both non-enzymatic and enzymatic mechanisms.

Autoxidation Mechanisms of this compound to Iminoquinone

This compound has been shown to be susceptible to autoxidation, meaning it can be oxidized to its corresponding iminoquinone simply upon exposure to air. nih.govcanada.ca This non-enzymatic oxidation can also be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). nih.govresearchgate.net The inherent chemical structure of this compound, with its electron-rich aromatic system and hydroxyl group, makes it prone to losing electrons and forming the more oxidized iminoquinone. This autoxidation potential suggests that the formation of the reactive iminoquinone may not be solely dependent on enzymatic catalysis and could occur in various tissues where oxidizing conditions are present. canada.ca

Enzymatic Oxidation of this compound to Iminoquinone by Myeloperoxidase

In addition to autoxidation, the oxidation of this compound to its reactive iminoquinone metabolite can be catalyzed by enzymes, notably myeloperoxidase (MPO). nih.govscholaris.ca Myeloperoxidase is an enzyme predominantly found in neutrophils and is a key component of the innate immune system's respiratory burst, which generates reactive oxygen species to combat pathogens. However, MPO can also metabolize a variety of xenobiotics. The MPO system, which utilizes hydrogen peroxide, can effectively oxidize this compound, contributing to the formation of the electrophilic iminoquinone. scholaris.ca This enzymatic pathway is of particular interest in the context of inflammation, where activated neutrophils release MPO, potentially leading to localized bioactivation of this compound.

Reduction of Reactive Iminoquinone Metabolites by NAD(P)H:Quinone Oxidoreductases

To counteract the formation of reactive quinone and iminoquinone species, cells possess detoxification enzymes such as NAD(P)H:quinone oxidoreductases (NQOs). nih.gov These enzymes, including NQO1 and NQO2, catalyze the two-electron reduction of quinones and iminoquinones back to their less reactive hydroquinone (B1673460) or aminophenol forms. acs.orgnih.govresearchgate.net This reduction is a critical protective mechanism, as it bypasses the formation of highly reactive and toxic semiquinone radicals that can be generated through one-electron reduction. nih.gov

Mechanisms of Bioactivation and Reactive Metabolite Formation from 2 Hydroxyiminostilbene

Formation of Carbamazepine (B1668303) Iminoquinone (CBZ-IQ) from 2-Hydroxyiminostilbene

The oxidation of this compound leads to the formation of a reactive intermediate known as carbamazepine iminoquinone (CBZ-IQ). elsevierpure.comjst.go.jp This bioactivation can be initiated through several mechanisms. Studies have shown that this compound can be readily oxidized to an iminoquinone species by oxidizing agents such as hypochlorous acid (HOCl), hydrogen peroxide (H2O2), or even upon exposure to air. elsevierpure.comacs.org The formation of CBZ-IQ from this compound has been proposed as a significant pathway in the bioactivation of carbamazepine. nih.govresearchgate.net

The enzymatic basis for this transformation is also a subject of investigation. While the direct oxidation of 2-hydroxycarbamazepine (B22019) to CBZ-IQ is catalyzed by cytochrome P450 enzymes, particularly CYP3A4, the subsequent reduction to this compound can occur, which then can be re-oxidized to CBZ-IQ. nih.govresearchgate.netacs.org Additionally, peroxidases, such as myeloperoxidase, may play a role in the oxidation of hydroxylated metabolites of carbamazepine, potentially contributing to the formation of reactive species like CBZ-IQ. smpdb.cascholaris.ca

The generation of CBZ-IQ is a critical event, as this electrophilic species is highly reactive towards biological nucleophiles. elsevierpure.com The glucuronide of this compound has been detected in the urine of patients taking carbamazepine, suggesting that this compound is a significant in vivo metabolite that can serve as a precursor to the reactive iminoquinone. elsevierpure.comacs.org

Reactivity of this compound-Derived Iminoquinone

Once formed, the iminoquinone derived from this compound exhibits significant reactivity, primarily through two main pathways: covalent adduction with endogenous nucleophiles and the potential to undergo redox cycling, leading to oxidative stress.

The electrophilic nature of the iminoquinone makes it a prime candidate for reaction with cellular nucleophiles, particularly those containing sulfhydryl groups.

The iminoquinone derived from this compound readily reacts with sulfhydryl-containing compounds such as glutathione (B108866) (GSH) and N-acetylcysteine (NAC). elsevierpure.comnih.govvu.nl These reactions result in the formation of stable thiol conjugates. jst.go.jp The formation of glutathione and N-acetylcysteine adducts has been demonstrated in vitro when either this compound or CBZ-IQ are used as substrates. nih.govresearchgate.net The detection of a metabolite with the same molecular weight as 4-methylthio-2-hydroxyiminostilbene in the urine of patients taking carbamazepine is believed to be indicative of the in vivo formation of a glutathione conjugate of the reactive iminoquinone. elsevierpure.com These conjugation reactions represent a detoxification pathway, but also serve as evidence for the formation of the reactive iminoquinone intermediate.

Table 1: Reactivity of this compound-Derived Iminoquinone with Sulfhydryl Nucleophiles

| Nucleophile | Outcome of Reaction | Reference |

|---|---|---|

| Glutathione (GSH) | Formation of stable glutathione conjugates. | elsevierpure.comnih.govvu.nl |

Covalent Adduction with Endogenous Nucleophiles

Protein Adduct Formation and Detection

The reactive iminoquinone can also form covalent adducts with proteins, which is a critical event in the initiation of idiosyncratic drug reactions. vu.nl Quinones are known to react with soft nucleophiles like the sulfhydryl groups of cysteine residues in proteins. nih.gov The formation of protein adducts by reactive metabolites of carbamazepine has been demonstrated in vitro. nih.gov While direct evidence for protein adducts specifically from this compound-derived iminoquinone is part of a broader investigation into carbamazepine bioactivation, the principle that reactive quinones form protein adducts is well-established. vu.nlnih.gov The detection of such adducts often involves techniques like mass spectrometry to identify the modified proteins. scholaris.ca

Quinones are redox-active molecules that can participate in redox cycling. acs.org This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the quinone and produce superoxide (B77818) anion radicals. This cycle can lead to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide and the highly reactive hydroxyl radical, resulting in oxidative stress. acs.orgsci-hub.se The iminoquinone derived from this compound has the potential to undergo such redox cycling, contributing to cellular damage. tandfonline.com The induction of stress-related genes and markers of lipid peroxidation in response to carbamazepine treatment in some studies suggests the involvement of oxidative stress. scholaris.ca

Comparison of Bioactivation Pathways: Direct vs. This compound-Mediated Iminoquinone Formation

There are two primary proposed pathways for the formation of the reactive iminoquinone from carbamazepine. One pathway involves the direct oxidation of the metabolite 2-hydroxycarbamazepine by cytochrome P450 enzymes to form CBZ-IQ. nih.govresearchgate.netacs.org An alternative, two-step pathway involves the formation of this compound from 2-hydroxycarbamazepine, which is then subsequently oxidized to CBZ-IQ. acs.orgresearchgate.net

In vitro studies suggest that CYP3A4 is the primary enzyme responsible for the conversion of 2-hydroxycarbamazepine to this compound. nih.gov However, data also indicates that 2-hydroxycarbamazepine can be directly oxidized by P450s to CBZ-IQ, which can then be reduced to this compound. nih.govresearchgate.net The presence of the glucuronide of this compound in patient urine in larger quantities than that of 2-hydroxycarbamazepine suggests that the pathway involving this compound is significant in vivo. elsevierpure.comacs.org Both NAD(P)H:quinone oxidoreductase 1 (NQO1) and NRH:quinone oxidoreductase 2 (NQO2) have been shown to be capable of reducing carbamazepine-derived iminoquinone, which could be part of a complex interplay between activation and detoxification pathways. acs.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | 2-OHIS |

| Carbamazepine | CBZ |

| Carbamazepine Iminoquinone | CBZ-IQ |

| 2-Hydroxycarbamazepine | 2-OHCBZ |

| Glutathione | GSH |

| N-acetylcysteine | NAC |

| Hypochlorous acid | HOCl |

| Hydrogen peroxide | H2O2 |

| Cytochrome P450 3A4 | CYP3A4 |

| Myeloperoxidase | MPO |

| NAD(P)H:quinone oxidoreductase 1 | NQO1 |

| NRH:quinone oxidoreductase 2 | NQO2 |

| 4-methylthio-2-hydroxyiminostilbene | |

| Superoxide anion | |

| Hydroxyl radical |

Theoretical and Computational Investigations of 2 Hydroxyiminostilbene

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. nih.govmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which numerous properties can be derived. researchgate.netresearchgate.net

For 2-hydroxyiminostilbene, DFT calculations would be employed to find the most stable three-dimensional conformation by optimizing the molecular geometry. This process yields precise information on bond lengths, bond angles, and dihedral angles. Once the optimized structure is obtained, a range of electronic properties can be calculated to understand its reactivity. mdpi.com

Key electronic properties that can be determined include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. mdpi.com It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other molecules, including biological macromolecules or nucleophiles. mdpi.com

Atomic Charges: These calculations assign partial charges to each atom in the molecule, providing a quantitative measure of the polarity and local electronic effects within the structure.

These theoretical data provide a fundamental understanding of the molecule's stability and electronic character, which underpins its chemical behavior and metabolic transformations.

Table 1: Representative Data from Quantum Chemical Calculations for a Molecule like this compound This table is illustrative of the types of data generated from such studies.

| Parameter | Description | Significance |

| Optimized Geometry | Calculated bond lengths (Å), bond angles (°), and dihedral angles (°) for the lowest energy conformation. | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (in eV). | Indicates the tendency to donate electrons; related to oxidation potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (in eV). | Indicates the tendency to accept electrons; related to reduction potential. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (in eV). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A 3D map showing electron density distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. mdpi.com |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can model reaction pathways, calculate activation energies, and characterize transient intermediates that are often difficult to study experimentally. rsc.org

A critical metabolic transformation of this compound is its oxidation to a reactive iminoquinone intermediate. nih.gov This reaction is significant because iminoquinones are often highly electrophilic and can covalently bind to cellular macromolecules. Experimental studies have shown that this compound can be readily oxidized to an iminoquinone species by various oxidizing agents, and even by exposure to air. nih.gov

Computational methods can elucidate this oxidation pathway by:

Modeling Reactants and Products: The structures of this compound and its corresponding iminoquinone product are optimized.

Mapping the Reaction Coordinate: The transformation from the reactant to the product is modeled step-by-step. This involves identifying the transition state—the highest energy point along the reaction pathway.

Calculating Activation Energy: The energy difference between the reactants and the transition state, known as the activation barrier or activation energy, is calculated. A lower activation energy implies a faster reaction rate.

Computational models can compare different potential oxidants and mechanisms (e.g., one-step vs. two-step processes) to determine the most energetically favorable pathway for the formation of the iminoquinone. nih.gov

Once the iminoquinone intermediate is formed, its high reactivity makes it susceptible to attack by cellular nucleophiles. nih.gov Experimental evidence shows that this iminoquinone reacts with sulfhydryl-containing nucleophiles such as glutathione (B108866) and N-acetylcysteine. nih.gov

Computational chemistry provides tools to predict precisely where on the iminoquinone a nucleophile is most likely to attack. By analyzing the electronic structure of the iminoquinone, researchers can identify the most electrophilic sites. Methods for this prediction include:

Analysis of the LUMO: The LUMO often indicates the regions of a molecule most susceptible to nucleophilic attack. The atoms with the largest coefficients in the LUMO are likely electrophilic centers.

Molecular Electrostatic Potential (MEP) Mapping: As mentioned earlier, the MEP map will show electron-poor (positive potential) regions on the iminoquinone, which are the most attractive sites for an incoming nucleophile. mdpi.com

Fukui Functions: These functions are derived from DFT and are used to predict local reactivity, identifying which atoms will have the greatest change in electron density upon accepting an electron, thus highlighting the most electrophilic sites.

These predictive models can help rationalize the formation of specific adducts, such as the glutathione conjugates observed in vivo. nih.gov

Molecular Docking and Dynamics Simulations with Enzyme Active Sites (e.g., P450s)

The metabolism of xenobiotics is often mediated by enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com The formation of this compound is linked to the activity of CYP enzymes, with CYP3A4 being identified as playing a primary role in its formation from its precursor, 2-hydroxycarbamazepine (B22019). nih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how a small molecule (ligand), such as this compound, interacts with a protein target like a CYP enzyme. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. explorationpub.comexplorationpub.com The process involves placing the this compound molecule in various positions and conformations within the active site of a CYP enzyme (e.g., CYP3A4) and calculating a "docking score" for each pose. mdpi.com A lower score typically indicates a more favorable binding interaction. The results provide insights into the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govexplorationpub.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations model the movement of every atom in the ligand-protein complex over time. chemrxiv.orgyoutube.comresearchgate.net Starting with a promising pose from molecular docking, an MD simulation can assess the stability of the interaction. nih.gov It can reveal whether the ligand remains securely bound in the active site or if it is unstable and diffuses away, providing a more dynamic and realistic view of the binding event. nih.govchemrxiv.org

Table 2: Outputs and Insights from Docking and MD Simulations

| Technique | Key Output | Information Gained for this compound |

| Molecular Docking | Binding affinity (score), binding pose/orientation. | Predicts how strongly this compound binds to a CYP active site and identifies key interacting amino acids. |

| Molecular Dynamics | Trajectory of atomic positions over time, Root Mean Square Deviation (RMSD). | Assesses the stability of the enzyme-ligand complex and flexibility of the active site. nih.gov |

| Interaction Analysis | Hydrogen bonds, hydrophobic contacts, electrostatic interactions. | Details the specific chemical forces holding this compound in the active site. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Modelling

QSAR and SMR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or metabolic fate, respectively. nih.govmdpi.com

A QSAR/SMR model is built by:

Assembling a Dataset: A collection of structurally related molecules with known experimental data (e.g., rate of metabolism by a specific enzyme) is gathered.

Calculating Molecular Descriptors: For each molecule, a large number of numerical descriptors are calculated. These can be physicochemical (e.g., logP, molecular weight), electronic (e.g., atomic charges, HOMO/LUMO energies), or topological (e.g., describing molecular shape and branching). mdpi.com

Model Development: Statistical or machine learning methods are used to build an equation that correlates a subset of these descriptors with the observed activity or metabolic rate. mdpi.comnih.gov

For this compound, an SMR model could be developed using a dataset of similar iminostilbene (B142622) derivatives. Such a model could predict how modifications to the molecular structure would affect its rate of oxidation to the iminoquinone or its interaction with CYP enzymes. nih.gov This approach is valuable for predicting the metabolic profile of new, structurally similar compounds without the need for extensive experimental testing.

Physiologically Based Pharmacokinetic (PBPK) Modelling Integrating this compound Metabolism

PBPK modeling is a "bottom-up" simulation approach that predicts the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. scienceopen.com Unlike traditional pharmacokinetic models, PBPK models are built from fundamental physiological and biochemical information. mdpi.commdpi.com

A PBPK model consists of compartments representing different organs and tissues, connected by blood flow. scienceopen.com The model integrates:

System Data: Physiological parameters of the species being modeled (e.g., human), such as organ volumes, blood flow rates, and enzyme abundances in tissues. scienceopen.com

Compound-Specific Data: Physicochemical properties of the drug and its metabolites (e.g., lipophilicity, plasma protein binding) and their metabolic parameters (e.g., intrinsic clearance rates by specific enzymes). scienceopen.com

In the context of this compound, a PBPK model would typically be part of a larger model for its parent drug, carbamazepine (B1668303). mdpi.com The model would describe the conversion of carbamazepine through its metabolic pathway, including the formation of this compound and its subsequent oxidation to the iminoquinone. By integrating in vitro metabolic data (such as clearance rates by CYP3A4), the PBPK model can simulate the concentration-time profiles of this compound in various organs, particularly the liver, where most metabolism occurs. mdpi.com This allows for predictions of tissue-level exposure to this metabolite and its reactive iminoquinone species, providing a quantitative framework to assess the potential for target organ toxicity.

Potential for Metal Complexation and Coordination Chemistry of 2 Hydroxyiminostilbene

Ligand Design Principles for Iminostilbene-Based Compounds

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, steric, and catalytic properties. For iminostilbene-based compounds, several key principles guide the design of effective ligands for metal complexation. These principles revolve around the strategic modification of the iminostilbene (B142622) core to influence the stability, reactivity, and geometry of the resulting metal complexes.

Electronic Effects: The electronic properties of substituents on the iminostilbene framework can significantly impact the donor strength of the coordinating atoms. Electron-donating groups (EDGs) enhance the electron density on the nitrogen and oxygen atoms of 2-hydroxyiminostilbene, increasing their Lewis basicity and favoring stronger coordination to metal ions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, potentially weakening the metal-ligand bond. The strategic placement of such groups allows for the fine-tuning of the electronic environment around the metal center, which can influence the redox potential and catalytic activity of the complex.

Steric Effects: The size and spatial arrangement of substituents near the coordinating atoms play a crucial role in determining the coordination geometry and stability of the metal complex. nih.govrsc.org Bulky substituents can create steric hindrance, influencing the number of ligands that can coordinate to a metal center and dictating the preferred coordination geometry. nih.govresearchgate.net For instance, large groups near the imino-nitrogen or hydroxyl-oxygen could favor the formation of complexes with lower coordination numbers or specific isomeric forms. This steric control can be a powerful tool in designing selective catalysts or complexes with specific photophysical properties. nih.gov

Chelate Effect: The ability of a ligand to form a ring structure with a metal ion, known as the chelate effect, significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. This compound, with its proximate hydroxyl and imino groups, is a prime candidate for acting as a bidentate chelating ligand, forming a stable five- or six-membered ring with a coordinated metal ion. The stability of such chelates is a fundamental principle in ligand design.

The following table summarizes key ligand design principles and their potential application to iminostilbene-based compounds:

| Design Principle | Influence on Metal Complex | Application to Iminostilbene-Based Ligands |

| Electronic Tuning | Modifies ligand donor strength, metal redox potential, and catalytic activity. | Introduction of electron-donating or -withdrawing groups on the aromatic rings to modulate the Lewis basicity of the nitrogen and oxygen atoms. |

| Steric Hindrance | Controls coordination number, geometry, and selectivity of the complex. nih.govrsc.org | Placement of bulky substituents near the coordination sites to enforce specific geometries and prevent unwanted side reactions. nih.govresearchgate.net |

| Chelation | Increases the thermodynamic stability of the complex. | Utilization of adjacent donor atoms, such as the hydroxyl and imino groups in this compound, to form stable ring structures with the metal ion. |

| Preorganization | Enhances binding affinity by minimizing the entropic penalty of coordination. | Synthesis of rigid iminostilbene backbones that hold the donor atoms in an optimal orientation for metal binding. |

By systematically applying these principles, a diverse range of iminostilbene-based ligands can be envisioned, each with the potential to form unique and functional metal complexes.

Theoretical Considerations for this compound as a Ligand (e.g., chelation sites, coordination modes)

The molecular structure of this compound provides clear indicators of its potential as a chelating ligand. The primary chelation sites are the nitrogen atom of the imino group and the oxygen atom of the hydroxyl group. The relative positioning of these groups on the aromatic framework is crucial for determining the feasibility and nature of chelation.

Chelation Sites and Bidentate Coordination: The most probable coordination mode for this compound is as a bidentate N,O-ligand. mdpi.com The deprotonated hydroxyl group would provide an anionic oxygen donor, while the imine nitrogen would act as a neutral donor. This combination of a hard (oxygen) and a borderline (nitrogen) donor atom makes this compound a versatile ligand capable of binding to a variety of metal ions. The formation of a stable five- or six-membered chelate ring upon coordination is a strong thermodynamic driving force. Phenolic imines are known to form stable complexes with a wide range of transition metals. researchgate.net

Potential Coordination Modes: Beyond simple bidentate chelation, other coordination modes can be considered, although they are likely to be less favorable.

Monodentate Coordination: Under certain conditions, such as in the presence of a strongly coordinating solvent or other ligands, this compound might coordinate in a monodentate fashion through either the imine nitrogen or the hydroxyl oxygen. nih.gov However, the chelate effect would strongly favor bidentate coordination where sterically possible.

Bridging Coordination: In polynuclear complexes, the hydroxyl group could potentially act as a bridging ligand between two metal centers. This mode of coordination is common for phenolic ligands.

Computational Studies: While experimental data on the coordination chemistry of this compound is scarce, computational methods such as Density Functional Theory (DFT) can provide valuable insights. nih.govnih.gov DFT calculations can be employed to:

Predict the most stable coordination geometries of this compound with various metal ions.

Calculate the binding energies to assess the thermodynamic stability of the resulting complexes.

Analyze the electronic structure of the complexes, including the nature of the metal-ligand bonding and the distribution of electron density. nih.gov

Such computational studies are instrumental in guiding the synthetic exploration of new metal complexes and in understanding their potential reactivity. nih.gov

The table below outlines the theoretical coordination possibilities for this compound:

| Coordination Feature | Description |

| Primary Donor Atoms | Imino Nitrogen (N), Hydroxyl Oxygen (O) |

| Most Probable Coordination Mode | Bidentate (N,O-chelation) forming a stable chelate ring. |

| Other Potential Modes | Monodentate (N or O coordination), Bridging (via hydroxyl oxygen) |

| Influencing Factors | Metal ion nature (hard/soft acid), steric constraints, solvent, presence of other ligands. |

| Predictive Tools | Density Functional Theory (DFT) for geometry optimization, binding energy calculation, and electronic structure analysis. nih.govnih.gov |

Potential for Formation of Metal Complexes with Biological Relevance (e.g., metalloenzyme interactions)

The fact that this compound is a metabolite of carbamazepine (B1668303), a drug that interacts with the central nervous system, raises intriguing questions about the potential biological roles of its metal complexes. nih.gov Metal ions are essential for a vast array of biological processes, and their interaction with endogenous or exogenous ligands can have profound physiological effects. nih.govacs.org

Interaction with Metalloenzymes: A significant proportion of enzymes are metalloenzymes, containing a metal ion in their active site that is crucial for their catalytic function. nih.govdigitellinc.comuci.edu The structure of this compound, with its potential to chelate metal ions, suggests that it could interact with metalloenzymes in several ways:

Inhibition: this compound could act as an inhibitor by binding to the metal ion in the active site of a metalloenzyme, thereby blocking substrate access or altering the electronic properties of the metal center. nih.gov This is a common mechanism of action for many drugs that target metalloenzymes.

Mimicry: Synthetic metal complexes of this compound could potentially mimic the structure and/or function of the active site of a metalloenzyme. rsc.org Such "bio-inspired" complexes are valuable tools for studying enzymatic mechanisms and for developing artificial catalysts for a range of chemical transformations. nih.govchimia.chescholarship.org

Metal Sequestration: The chelating properties of this compound could lead to the sequestration of essential metal ions, potentially disrupting the normal function of metalloenzymes and other metal-dependent cellular processes. mdpi.comnih.gov There is some evidence to suggest that iron supplements may reduce the bioavailability of carbamazepine, hinting at a potential interaction between the drug or its metabolites and iron ions. nih.gov

The following table summarizes the potential biologically relevant interactions of this compound metal complexes:

| Biological Interaction | Potential Mechanism |

| Metalloenzyme Inhibition | Binding to the active site metal ion, blocking substrate binding or catalysis. nih.gov |

| Metalloenzyme Mimicry | The metal complex structurally or functionally resembles the active site of a metalloenzyme. rsc.org |

| Metal Ion Homeostasis | Chelation of essential metal ions, potentially altering their cellular concentration and availability. mdpi.comnih.gov |

Given the widespread use of carbamazepine and the formation of this compound in the body, the study of its coordination chemistry and potential interactions with biological metal ions is a promising area for future research. Understanding these interactions could provide new insights into the pharmacological and toxicological profiles of carbamazepine and could even open avenues for the design of new metal-based therapeutic agents.

Future Research Directions and Translational Perspectives

Development of Novel Inhibitors for 2-Hydroxyiminostilbene Bioactivation

The bioactivation of precursor compounds to this compound is a crucial initiating step in a cascade that can lead to toxicity. Research has identified the Cytochrome P450 enzyme CYP3A4 as the primary catalyst in the conversion of 2-hydroxycarbamazepine (B22019) to this compound. nih.gov This understanding provides a clear target for the development of novel inhibitors.

Future research should focus on the design and synthesis of highly specific and potent inhibitors of the enzymatic activity responsible for this compound formation. These inhibitors could serve as co-administered agents to mitigate the risk of toxicity associated with the parent drug. The development of such inhibitors would require a multi-pronged approach, including:

High-throughput screening of chemical libraries to identify lead compounds.

Structure-based drug design to optimize the potency and selectivity of identified inhibitors for the target enzyme.

In vitro and in vivo studies to evaluate the efficacy of these inhibitors in preventing the formation of this compound and its subsequent reactive metabolites.

A significant finding from in vitro studies is that inhibitors of CYP3A enzymes can markedly impair the formation of this compound in human liver microsomes. nih.gov This provides a strong rationale for pursuing this therapeutic strategy.

| Enzyme | Role in this compound Formation | Potential for Inhibition |

| CYP3A4 | Preferentially catalyzes the formation of this compound. nih.gov | High |

| CYP1A1 | Capable of forming this compound, but at a much lower rate than CYP3A4. nih.gov | Moderate |

| CYP2C19 | Capable of forming this compound, but at a much lower rate than CYP3A4. nih.gov | Moderate |

| CYP3A7 | Capable of forming this compound, but at a much lower rate than CYP3A4. nih.gov | Moderate |

Application of this compound as a Probe for Drug Metabolism Research

The specific metabolic pathway leading to the formation of this compound presents an opportunity for its use as a specialized research tool. Given that its production is predominantly mediated by a single enzyme, CYP3A4, this compound or its precursor can be employed as a probe substrate to investigate various aspects of drug metabolism.

The application of this compound as a probe could be particularly valuable in:

Phenotyping Studies: Quantifying the formation of this compound in individuals can provide an in vivo measure of their CYP3A4 metabolic activity. This could help in dose adjustments for other drugs that are also metabolized by this enzyme.

Drug-Drug Interaction Studies: By measuring the impact of a new chemical entity on the formation of this compound, researchers can determine if the new drug is an inhibitor or inducer of CYP3A4.

Preclinical Drug Development: Using this compound as a probe in preclinical models can help in the early identification of potential metabolic liabilities of new drug candidates. uniroma1.it

The development of a standardized protocol for the use of this compound as a probe would be a significant advancement in the field of drug metabolism research.

Advanced Biomarker Development for Hypersensitivity Prediction

A critical area of ongoing research is the identification of reliable biomarkers to predict which individuals are at risk of developing hypersensitivity reactions. The involvement of this compound in these reactions makes it a focal point for biomarker development. Research has shown that this metabolite can activate inflammasomes, a key step in initiating an immune response. nih.gov

Future efforts in biomarker development should aim to create a multi-faceted predictive model that integrates various data points:

Metabolic Profiling: The detection and quantification of this compound and its glucuronide conjugate in patient urine could serve as a direct measure of the formation of this potentially toxic metabolite. nih.gov

Pharmacogenomics: The association of specific human leukocyte antigen (HLA) alleles, such as HLA-B*15:02, with an increased risk of hypersensitivity reactions to certain drugs is well-established. nih.gov Future research should investigate the interplay between these genetic predispositions and the metabolic profile of this compound.

Immunological Markers: The measurement of downstream markers of inflammasome activation, such as Interleukin-1β, in response to the presence of this compound could provide a functional biomarker of an impending hypersensitivity reaction. nih.gov

The ultimate goal is to develop a predictive algorithm that combines these different biomarkers to stratify patients according to their risk, allowing for more personalized and safer prescribing practices.

| Biomarker Type | Potential Candidate | Rationale |

| Metabolic | Urinary this compound and its glucuronide. nih.gov | Direct measure of the formation of the reactive metabolite. |

| Genetic | HLA-B*15:02 and other relevant HLA alleles. nih.gov | Identifies individuals with a genetic predisposition to drug-induced hypersensitivity. |

| Immunological | Caspase-1 activity and Interleukin-1β production. nih.gov | Indicates the activation of the inflammasome pathway by this compound. |

Integration of In Vitro and In Vivo Models for Comprehensive Mechanistic Understanding

To fully elucidate the mechanisms by which this compound contributes to adverse drug reactions, a seamless integration of in vitro and in vivo research models is essential. While in vitro systems provide a controlled environment to study specific molecular events, in vivo models are necessary to understand the complex interplay of various physiological systems.

Current in vitro research has successfully utilized human hepatocarcinoma functional liver cells (FLC-4) for studying the bioactivation process and human macrophage cell lines (THP-1) for detecting inflammasome activation. nih.gov Future research should build upon these findings by:

Developing more sophisticated in vitro models: This includes the use of 3D organoids and microfluidic "organ-on-a-chip" systems that more accurately mimic the architecture and function of human tissues.

Creating relevant in vivo models: The development of animal models, potentially through genetic humanization, that can replicate the key features of this compound-mediated hypersensitivity is a critical next step.

Employing in silico modeling: Computational models can be used to integrate data from in vitro and in vivo experiments, allowing for a more quantitative and predictive understanding of the entire toxicological pathway. youtube.com

The iterative use of these different model systems will be crucial for building a comprehensive and predictive framework for this compound-related toxicity.

Exploration of Therapeutic Interventions Targeting this compound-Mediated Toxicity

Beyond preventing its formation, another important area of research is the development of therapeutic interventions to counteract the toxic effects of this compound once it has been formed. The finding that this compound can be oxidized to a reactive iminoquinone intermediate, which then activates inflammasomes, presents several potential therapeutic targets. nih.govnih.gov

Future therapeutic strategies could include:

Scavengers of Reactive Metabolites: The iminoquinone intermediate has been shown to react with sulfhydryl-containing nucleophiles like glutathione (B108866). nih.gov Research into agents that can effectively scavenge this reactive species or replenish endogenous antioxidants could be a viable therapeutic approach.

Inflammasome Inhibitors: Directly targeting the inflammasome complex or its downstream signaling pathways could block the pro-inflammatory cascade initiated by this compound.

Extracorporeal Removal: For cases of severe toxicity, exploring methods to enhance the elimination of the parent drug and its toxic metabolites, such as through the use of activated charcoal or hemodialysis, could be beneficial. nih.govmedscape.com

The development of such targeted therapies would provide a valuable clinical tool for managing patients who experience adverse reactions mediated by this compound.

Comparative Studies of this compound Across Different Species and Clinical Populations

The metabolic handling of drugs can vary significantly between different animal species and among diverse human populations. Therefore, comparative studies are essential for the accurate translation of preclinical findings to the clinical setting and for understanding population-specific risks.

Future research in this area should include:

Cross-Species Metabolic Profiling: A systematic comparison of the formation and clearance of this compound in commonly used preclinical species (e.g., mice, rats, dogs) and humans is needed. This will help in selecting the most appropriate animal models for safety assessment. mdpi.com

Pharmacogenomic Studies in Diverse Populations: Investigating the influence of genetic polymorphisms in metabolizing enzymes (like CYP3A4) and immune-related genes on the risk of this compound-mediated toxicity across different ethnic groups is crucial for global drug safety.

Studies in Special Populations: The metabolism of this compound should be investigated in special populations, such as pediatric patients, the elderly, and individuals with underlying liver or kidney disease, as these groups may be at a higher risk of toxicity.

These comparative studies will provide a more nuanced understanding of the factors that influence the risk of this compound-mediated toxicity, paving the way for more precise and personalized medicine.

Q & A

Basic Research Questions

Q. How can 2-hydroxyiminostilbene be detected and quantified in biological samples?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with glucuronidase pretreatment to hydrolyze glucuronide conjugates, as urinary metabolites of carbamazepine (e.g., this compound) are often conjugated. Confirmation requires comparison with synthetic standards and isotopic labeling for specificity .

- Key considerations : Include controls for oxidation artifacts, as this compound is prone to air oxidation to reactive iminoquinone intermediates .

Q. What are the primary metabolic pathways leading to this compound formation from carbamazepine?

- Methodology : In vitro hepatic microsomal assays with cytochrome P450 (CYP) isoforms (e.g., CYP3A4/5) can identify oxidation steps. Monitor intermediates like 2-hydroxycarbamazepine via LC-MS and validate using CYP-specific inhibitors .

- Key considerations : Cross-validate with human hepatocyte models (e.g., FLC-4 cells) to account for interspecies differences in metabolism .

Advanced Research Questions

Q. How does this compound contribute to carbamazepine-induced hypersensitivity reactions?

- Mechanistic insight : this compound oxidizes to an iminoquinone intermediate, which covalently binds cellular thiols (e.g., glutathione, proteins), forming adducts that trigger damage-associated molecular patterns (DAMPs). These DAMPs (e.g., HSP60) activate the NLRP3 inflammasome in macrophages (THP-1 cells), leading to caspase-1 activation and IL-1β release .

- Experimental design :

- In vitro : Co-culture hepatocytes (FLC-4) with THP-1 macrophages. Measure IL-1β via ELISA and caspase-1 activity fluorometrically.

- Controls : Use carbamazepine-10,11-epoxide (non-reactive metabolite) to isolate this compound-specific effects .

Q. How can conflicting data on this compound’s reactivity be resolved in different experimental systems?

- Analysis framework :

- Variable oxidation conditions : Test reactivity under controlled O₂ levels, as air exposure accelerates iminoquinone formation. Use antioxidants (N-acetylcysteine) to quench reactive species .

- Cell-type specificity : Compare hepatocyte vs. macrophage responses using siRNA knockdown of inflammasome components (e.g., NLRP3, ASC) to confirm pathway involvement .

- Data reconciliation : Cross-reference LC-MS adduct profiles with cytotoxicity assays (e.g., MTT) to distinguish direct toxicity from immune-mediated effects .

Q. What experimental strategies mitigate this compound’s instability during in vitro studies?

- Best practices :

- Sample handling : Perform analyses under inert atmospheres (N₂/Ar) and add stabilizing agents (e.g., ascorbate) to prevent oxidation.

- Time-course experiments : Track metabolite degradation rates using LC-MS and adjust incubation durations accordingly .

Methodological Challenges and Solutions

Q. How to design dose-response studies for this compound in immune activation assays?

- Protocol optimization : Use concentrations between 3–30 μM (therapeutic range) to avoid off-target cytotoxicity. Pre-test viability in THP-1 cells via lactate dehydrogenase (LDH) assays, as concentrations >30 μM reduce cell viability .

- Validation : Include positive controls (e.g., nigericin for inflammasome activation) and negative controls (untreated cells) .

Q. How to differentiate this compound’s direct effects from secondary DAMPs in hepatocyte-macrophage crosstalk?

- Experimental approach :

- Conditioned media transfer : Treat hepatocytes with carbamazepine or this compound, collect supernatant, and apply to THP-1 cells. Compare IL-1β levels with direct metabolite exposure .

- Proteomic profiling : Use Western blot or ELISA to quantify DAMPs (e.g., HSP60, HMGB1) in hepatocyte supernatants .

Data Interpretation and Reporting

Q. How to address reproducibility issues in detecting this compound-protein adducts?

- Guidelines :

- Adduct characterization : Use tandem MS (MS/MS) to confirm covalent binding sites. Compare fragmentation patterns with synthetic adduct standards.

- Reporting standards : Follow Beilstein Journal guidelines for experimental reproducibility: detail LC-MS parameters, sample preparation, and statistical thresholds .

Q. What statistical methods are appropriate for analyzing inflammasome activation data?

- Recommendations : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes (n < 10) and ANOVA with post-hoc corrections (e.g., Tukey’s) for multi-group comparisons. Normalize IL-1β levels to total protein content .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.